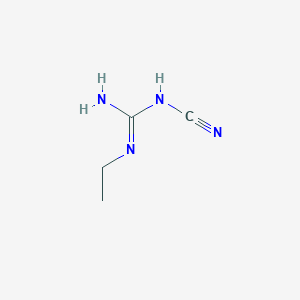

1-氰基-2-乙基胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyanoguanidine derivatives has been explored in several studies. For instance, cyanoguanidine is utilized as a reagent in the direct Friedel-Crafts carboxamidation of arenes, indicating its role in facilitating electrophilic aromatic substitution reactions (Naredla & Klumpp, 2012). Furthermore, the synthesis of cyanoguanidine complexes, such as cis-[(PPh3)2Pt{NHC(OMe)=NC(NH2)=NH}][BPh4], demonstrates the compound's reactivity and its potential in forming novel metal-organic structures (Silva et al., 1997).

Molecular Structure Analysis

The molecular structure of cyanoguanidine derivatives has been a subject of interest. For example, metallkomplexe studies provide insights into the crystal structures of zinc and cadmium complexes with cyanoguanidine, revealing their monoclinic and triclinic space groups and detailed molecular dimensions (Pickardt & Kühn, 1996). These studies help understand the geometric and electronic environment of cyanoguanidine in complex molecular architectures.

Chemical Reactions and Properties

Cyanoguanidine participates in various chemical reactions, demonstrating a wide range of reactivity and properties. For instance, its role in the catalytic cyanosilylation of ketones underlines its effectiveness as a catalyst in organic synthesis, enabling the conversion of ketones and aldehydes to their corresponding cyanohydrin trimethylsilyl ethers with high yield (Wang et al., 2006).

Physical Properties Analysis

The physical properties of cyanoguanidine and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. While specific studies directly addressing these properties were not highlighted, the molecular structure analyses provide indirect insights into the physical characteristics that influence its reactivity and applications in synthesis and material science.

Chemical Properties Analysis

Cyanoguanidine's chemical properties, such as its nucleophilicity, electrophilicity, and ability to form complexes with metals, play a significant role in its application across various chemical reactions. Its utilization in the synthesis of metal complexes and organic reactions underscores its versatility and functional adaptability in chemistry (Silva et al., 1997).

科学研究应用

化学传感器的发展

1-氰基-2-乙基胍已经在化学传感器的开发中得到了探索。Tharmalingam等人(2020年)设计了一种基于三氨基胍的席夫碱,通过比色和荧光变化显示出对Zn2+离子的高选择性和灵敏度。这种应用展示了1-氰基-2-乙基胍衍生物在检测金属离子和构建化学传感技术中的逻辑门功能的潜力 (Tharmalingam, Mathivanan, & Murugesapandian, 2020)。

苯甲酰胺的合成

这种化合物在有机合成中也很有用,特别是在苯甲酰胺衍生物的合成中。Naredla和Klumpp(2012年)发现氰基胍是芳烃弗里德尔-克拉夫斯羧酰胺化反应的有效试剂。这突显了它在促进复杂有机反应中的作用,有助于合成具有潜在药用应用的化合物 (Naredla & Klumpp, 2012)。

有机反应中的催化作用

此外,1-氰基-2-乙基胍的衍生物已被用作有机反应中的催化剂。例如,Wang等人(2006年)报告说,1,1,3,3-四甲基胍作为各种酮和醛的氰硅烷化反应的高效催化剂 (Wang, Huang, Jiang, Liu, & Feng, 2006)。

降解产物的分析

对含有氰基胍结构的药物(如依替曲辛)的降解产物进行的研究也突显了这种化学物质的相关性。Oyler等人(1989年)表征了依替曲辛的溶液降解产物,说明了理解含有氰基胍的药物化合物的稳定性和分解的重要性 (Oyler, Naldi, Stefanick, Lloyd, Graden, & Cotter, 1989)。

高压合成

在材料科学中,1-氰基-2-乙基胍已被用于高压合成实验。Horvath-Bordon等人(2007年)在高压高温条件下从1-氰基胍合成了碳氮酰亚胺,突显了它在创造新材料方面的潜力 (Horvath-Bordon, Riedel, McMillan, Kroll, Miehe, van Aken, Zerr, Hoppe, Shebanova, McLaren, Lauterbach, Kroke, & Boehler, 2007)。

安全和危害

属性

IUPAC Name |

1-cyano-2-ethylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-7-4(6)8-3-5/h2H2,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKZUUMAGYBBFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325970 |

Source

|

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-2-ethylguanidine | |

CAS RN |

24010-80-8 |

Source

|

| Record name | NSC522390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)